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Compound of Interest

3'4-Dichloro-4'-
Compound Name:

fluorobenzophenone

cat. No.: B1358996

Disclaimer: Publicly accessible scientific databases and chemical supplier information do not
currently provide experimental spectroscopic data (NMR, IR, MS) for 3',4'-Dichloro-4'-
fluorobenzophenone. The following guide presents predicted spectroscopic data based on
established principles of spectroscopy and data from structurally similar compounds. It also
outlines the general experimental methodologies that would be employed to acquire such data.
This document is intended for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 3',4'-Dichloro-4'-fluorobenzophenone. These
predictions are based on the analysis of substituent effects and spectral data of analogous
compounds.

Table 1: Predicted *H NMR Data
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Chemical Shift (5,
ppm)

Multiplicity

Number of Protons  Assignment

~78-79

Doublet of doublets

Protons ortho to the
2H carbonyl on the fluoro-

substituted ring

~76-7.7

Multiplet

Protons on the
3H dichloro-substituted

ring

~72-73

Triplet

Protons meta to the
2H carbonyl on the fluoro-

substituted ring

Table 2: Predicted 133C NMR Data

Chemical Shift (6, ppm)

Assignment

~194 - 196

Carbonyl Carbon (C=0)

~ 164 - 167 (d, J_CF = 250 Hz)

Carbon bearing Fluorine

~ 130 - 140

Quaternary carbons and carbons bearing

Chlorine

~115-135

Aromatic CH carbons

Table 3: Predicted Significant IR Absorptions
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Wavenumber (cm~?) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 1660 - 1680 Strong Carbonyl (C=0) stretch

~ 1580 - 1600 Medium-Strong Aromatic C=C stretch

~1210- 1230 Strong C-F stretch

~ 1100 - 1120 Medium C-Cl stretch

~ 800 850 Strong Aromatic C-H bend (out-of-
plane)

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity Assighment
M]+, [M+2]+, [M+4]* (isotope

268/2701272 High Lalter[n for]2 CEI atoins() p

233/235 Medium [M-CIJ*

173/175 Medium [C7H3CI20]*

123 High [C/H4aFO]*

95 Medium [CeHaF]*

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data for a solid
organic compound like 3',4'-Dichloro-4'-fluorobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the solid sample would be dissolved in about
0.6-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCIs) or Dimethyl sulfoxide-de
(DMSO-de), in a5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal
standard for chemical shift referencing (0O ppm).
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 Instrumentation: A high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument,
would be utilized.

* 'H NMR Acquisition: The proton spectrum would be acquired with a sufficient number of
scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of
approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4
seconds.

e 13C NMR Acquisition: The carbon spectrum requires a greater number of scans due to the
low natural abundance of the 13C isotope. A proton-decoupled pulse sequence is standard to
simplify the spectrum to single lines for each unique carbon. A spectral width of around 220-
250 ppm is typical.

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
most common. A small amount of the solid is placed directly on the ATR crystal (e.g.,
diamond or germanium).

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

o Data Acquisition: A background spectrum of the clean ATR crystal is recorded first.
Subsequently, the sample spectrum is recorded. The data is typically collected over a range
of 4000 to 400 cm~* with a resolution of 4 cm~2. The final spectrum is usually presented in
terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Introduction and lonization: A common technique for a non-volatile solid is direct
insertion or analysis via a coupled Gas Chromatography (GC-MS) or Liquid Chromatography
(LC-MS) system. For direct analysis, the sample can be introduced on a solid probe.
Electron lonization (El) at 70 eV is a standard method for generating fragment ions and
obtaining a characteristic fragmentation pattern.

e Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer,
separates the ions based on their mass-to-charge ratio (m/z).
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o Data Acquisition: The mass spectrum is recorded, displaying the relative abundance of each
detected ion. High-resolution mass spectrometry (HRMS) can be employed to determine the
exact mass and elemental composition of the molecular ion and key fragments.

Visualizations
Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a
synthesized organic compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an
organic compound.

 To cite this document: BenchChem. [Spectroscopic Analysis of 3',4'-Dichloro-4'-
fluorobenzophenone: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358996#spectroscopic-data-of-3-4-dichloro-4-
fluorobenzophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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